molecular formula C24H28ClN3O3 B10791848 Ethyl 5-(3-(4-(4-chlorophenyl)piperazin-1-yl)propoxy)-1Hindole-2-carboxylate

Ethyl 5-(3-(4-(4-chlorophenyl)piperazin-1-yl)propoxy)-1Hindole-2-carboxylate

Cat. No.: B10791848
M. Wt: 441.9 g/mol
InChI Key: WTIUQHNBWSFVMR-UHFFFAOYSA-N
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Description

Ethyl 5-(3-(4-(4-chlorophenyl)piperazin-1-yl)propoxy)-1H-indole-2-carboxylate is a complex organic compound that features a piperazine ring, an indole core, and a chlorophenyl group. This compound is of significant interest due to its potential pharmacological properties and its structural complexity, which makes it a valuable subject for synthetic and medicinal chemistry research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(3-(4-(4-chlorophenyl)piperazin-1-yl)propoxy)-1H-indole-2-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(3-(4-(4-chlorophenyl)piperazin-1-yl)propoxy)-1H-indole-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.

    Substitution: Halides, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines or alcohols .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 5-(3-(4-(4-chlorophenyl)piperazin-1-yl)propoxy)-1H-indole-2-carboxylate is unique due to the presence of the chlorophenyl group, which can influence its pharmacological properties and reactivity. The specific combination of the piperazine ring, indole core, and chlorophenyl group makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C24H28ClN3O3

Molecular Weight

441.9 g/mol

IUPAC Name

ethyl 5-[3-[4-(4-chlorophenyl)piperazin-1-yl]propoxy]-1H-indole-2-carboxylate

InChI

InChI=1S/C24H28ClN3O3/c1-2-30-24(29)23-17-18-16-21(8-9-22(18)26-23)31-15-3-10-27-11-13-28(14-12-27)20-6-4-19(25)5-7-20/h4-9,16-17,26H,2-3,10-15H2,1H3

InChI Key

WTIUQHNBWSFVMR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(N1)C=CC(=C2)OCCCN3CCN(CC3)C4=CC=C(C=C4)Cl

Origin of Product

United States

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